Benzeneethanamine, 4-nitro-N,N-dipropyl-
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Overview
Description
Benzeneethanamine, 4-nitro-N,N-dipropyl- is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.33668 g/mol . It is characterized by the presence of a benzene ring, an ethanamine group, a nitro group at the 4-position, and two propyl groups attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-nitro-N,N-dipropyl- typically involves the nitration of Benzeneethanamine followed by the alkylation of the resulting nitro compound. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent over-nitration . The alkylation step involves the use of propyl halides in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the propyl groups .
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 4-nitro-N,N-dipropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-nitro-N,N-dipropyl- undergoes various chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of 4-amino-N,N-dipropylbenzeneethanamine.
Reduction: Formation of various reduced derivatives depending on the reducing agent.
Substitution: Formation of substituted benzeneethanamine derivatives.
Scientific Research Applications
Benzeneethanamine, 4-nitro-N,N-dipropyl- is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of nitro compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-nitro-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The propyl groups attached to the nitrogen atom can influence the compound’s lipophilicity and its ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine
- 4-nitrobenzeneethanamine
- N,N-dipropylbenzeneethanamine
Comparison
Benzeneethanamine, 4-nitro-N,N-dipropyl- is unique due to the presence of both the nitro group and the dipropyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it different from other similar compounds . For example, the nitro group can undergo reduction to form reactive intermediates, while the propyl groups can influence the compound’s lipophilicity and membrane permeability .
Properties
CAS No. |
5339-24-2 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H22N2O2/c1-3-10-15(11-4-2)12-9-13-5-7-14(8-6-13)16(17)18/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
XKHPCBLMTZYALS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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